Dimethyl malate

Beschreibung

Contextualization of Dimethyl Malate (B86768) within Ester Chemistry

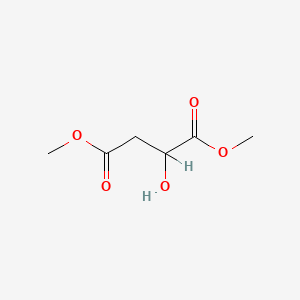

As an ester, dimethyl malate is a derivative of a carboxylic acid, in this case, malic acid, where the hydrogen atom of the carboxyl groups is replaced by a methyl group. guidechem.com This structural feature is central to its reactivity and applications. The presence of two ester functional groups and a hydroxyl group gives this compound a unique chemical profile, allowing it to participate in a variety of chemical reactions. solubilityofthings.com

The synthesis of this compound is typically achieved through the esterification of malic acid with methanol (B129727), often in the presence of an acid catalyst. ontosight.ai Another common method involves the reaction of maleic anhydride (B1165640) with methanol. wikipedia.org This process first yields a monomethyl ester via nucleophilic acyl substitution, which is then converted to the dimethyl ester through a Fischer esterification reaction. wikipedia.orgaromaticpetrochem.com

Historical Perspectives and Early Investigations of this compound

Early investigations into esters like this compound were foundational to the development of organic chemistry. While specific historical details on the first synthesis of this compound are not extensively documented in readily available sources, the broader history of ester synthesis dates back to the 19th century with the work of chemists like Théophile-Jules Pelouze and Marcellin Berthelot. The systematic study of esterification reactions paved the way for the synthesis and characterization of a vast number of esters, including this compound. The understanding of its precursor, malic acid, which was first isolated from apple juice by Carl Wilhelm Scheele in 1785, was a critical prerequisite.

Current Research Trajectories and Significance of this compound

Contemporary research on this compound is multifaceted, exploring its utility in various domains. In organic synthesis, it serves as a versatile building block. solubilityofthings.com Its chiral nature, particularly the (S)- and (R)-enantiomers, makes it a valuable starting material for the asymmetric synthesis of complex, enantiomerically pure molecules, which is crucial in the development of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

The significance of this compound extends to several industries. It is utilized as a flavoring agent in the food and beverage industry, imparting a fruity or tart taste. guidechem.comchemimpex.comlookchem.com Furthermore, it finds application in the production of polymers, acting as a comonomer to enhance properties such as flexibility and adhesion in the resulting materials. chemicalbook.com Research is also exploring its potential role in the synthesis of biodegradable polymers, aligning with the increasing demand for sustainable materials. chemimpex.com The compound is also being investigated for its potential biological activities, including its role in cellular metabolism and energy production. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | dimethyl 2-hydroxybutanedioate nih.gov |

| CAS Number | 1587-15-1 nih.gov |

| Molecular Formula | C₆H₁₀O₅ nih.gov |

| Molecular Weight | 162.14 g/mol guidechem.com |

| Appearance | Colorless to pale yellow liquid solubilityofthings.com |

| Odor | Fruity guidechem.comsolubilityofthings.com |

| Boiling Point | 205 °C lookchem.comthegoodscentscompany.com |

| Density | ~1.232 - 1.24 g/mL guidechem.comlookchem.com |

| Solubility | Soluble in water and polar organic solvents guidechem.comsolubilityofthings.com |

Interactive Data Table: Physicochemical Properties (This is a simplified representation of an interactive table)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | dimethyl 2-hydroxybutanedioate | nih.gov |

| CAS Number | 1587-15-1 | nih.gov |

| Molecular Formula | C₆H₁₀O₅ | nih.gov |

| Molecular Weight | 162.14 g/mol | guidechem.com |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

| Odor | Fruity | guidechem.comsolubilityofthings.com |

| Boiling Point | 205 °C | lookchem.comthegoodscentscompany.com |

| Density | ~1.232 - 1.24 g/mL | guidechem.comlookchem.com |

| Solubility | Soluble in water and polar organic solvents | guidechem.comsolubilityofthings.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKNCXYRGKTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037213 | |

| Record name | Dimethylmalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-15-1 | |

| Record name | Dimethyl malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl malate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylmalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DXY0K7M4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethyl Malate

Esterification Reactions for Dimethyl Malate (B86768) Production

The most common and direct method for producing dimethyl malate is through the esterification of malic acid with methanol (B129727). This reaction involves the conversion of the two carboxylic acid groups of malic acid into methyl esters.

Direct Esterification of Malic Acid with Methanol

The direct esterification of malic acid with methanol is a reversible reaction that yields this compound and water as a byproduct. iastate.edugoogle.com To favor the formation of the product, it is essential to remove the water of esterification, thereby shifting the reaction equilibrium to the side of the ester. google.com

The process is often carried out in two sequential stages. google.com In the first stage, malic acid reacts with methanol to form the mono-methyl malate. Subsequently, the monoester undergoes a second esterification in a separate reactor to produce this compound. google.com This two-step approach allows for better control over the reaction conditions and can lead to higher yields. For instance, a process might involve converting over 80% of the maleic acid to its monomethyl ester in a plug flow reactor before feeding it into a reaction column to produce the dimethyl ester. google.com

Malic Acid + 2 Methanol ⇌ this compound + 2 Water

Catalytic Approaches in this compound Synthesis

Catalysts are crucial for achieving efficient synthesis of this compound by increasing the reaction rate. Both homogeneous and heterogeneous acid catalysts are employed for this purpose.

Acid catalysis is the standard approach for the esterification of malic acid. google.com Homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for this reaction. wikipedia.orgacs.org p-Toluenesulfonic acid is often preferred as it is a solid, making it easier and safer to handle compared to liquid acids like concentrated sulfuric acid. acs.org

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and potential for reuse. Strong acid cation exchange resins are a notable example of heterogeneous catalysts used in the synthesis of this compound. scientific.net Zeolites, such as Mg-β and Fe-β, have also been investigated as catalysts for the esterification of maleic anhydride (B1165640) with methanol, a similar process. scientific.net Niobic acid is another solid acid catalyst that has shown high activity and selectivity in esterification reactions. researchgate.net

Enantioselective Synthesis of Chiral this compound

Malic acid is a chiral molecule, existing as (R) and (S) enantiomers. The synthesis of enantiomerically pure this compound is of significant interest for applications in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

One prominent method for obtaining enantiopure this compound involves the enzymatic resolution of a racemic mixture. (R)-Dimethyl malate can be produced from a racemic mixture of this compound ((R,S)-malate) through hydrolysis catalyzed by pig liver esterase (PLE). rsc.org This enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (R)-dimethyl malate with a high enantiomeric excess (ee) of 93%, particularly when the reaction is conducted at 0 °C in 20% aqueous methanol. rsc.org

Another biocatalytic strategy involves the enantioselective reduction of precursor molecules. For example, (S)-diethyl malate has been synthesized with high optical purity (>98% ee) by the reduction of sodium diethyl oxalacetate (B90230) using fermenting baker's yeast (Saccharomyces cerevisiae). rsc.org While this produces the diethyl ester, similar methodologies could be adapted for the synthesis of (S)-dimethyl malate. Different microorganisms can exhibit different stereoselectivity; for instance, Candida utilis, Aspergillus niger, and Lactobacillus fermentum have been shown to preferentially produce (R)-diethyl malate from the same precursor. rsc.org

The following table summarizes the enzymatic approaches for chiral this compound synthesis.

| Starting Material | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| (R,S)-Dimethyl malate | Pig Liver Esterase (PLE) | (R)-Dimethyl malate | 93% | rsc.org |

| Sodium diethyl oxalacetate | Saccharomyces cerevisiae | (S)-Diethyl malate | >98% | rsc.org |

| Sodium diethyl oxalacetate | Candida utilis | (R)-Diethyl malate | - | rsc.org |

Derivatization Strategies for this compound

This compound can be chemically modified through various derivatization strategies to alter its properties or to prepare it for specific analytical techniques.

One common derivatization is hydrolysis, where the ester groups are converted back to carboxylic acids. The hydrolysis of this compound can yield either malic acid or the monomethyl ester of malic acid. wikipedia.org

For analytical purposes, such as improving detection in electrospray ionization mass spectrometry (ESI-MS), the carboxyl groups of malate (derived from the hydrolysis of this compound) can be "tagged." nih.gov This involves reacting the carboxylates with a reagent like dimethylaminoacetyl chloride or using a peptide coupling agent like HATU with N,N-diethylethylenediamine. nih.gov This process converts the anionic carboxylates into cationic tertiary amines, significantly enhancing the signal response in positive mode ESI-MS. nih.gov For instance, derivatized malate showed a signal improvement of more than 75-fold compared to its underivatized form. nih.gov

Furthermore, the double bond in dimethyl maleate (B1232345), an isomer of this compound, is susceptible to addition reactions. Aza-Michael additions of amines to dimethyl maleate have been reported, suggesting that the ester groups of this compound could be part of molecules undergoing similar transformations. acs.org

Chemical Reactivity and Transformation of Dimethyl Malate

General Reaction Classes

The reactivity of dimethyl malate (B86768) can be broadly categorized into several key classes of transformations that target its ester and hydroxyl functionalities.

Dimethyl malate can act as an electrophile in condensation reactions, particularly at its ester carbonyl carbons. These reactions are fundamental for forming new carbon-carbon bonds.

One notable example is a Lewis acid-mediated Claisen-type condensation. In a highly diastereoselective reaction, dimethyl maleate (B1232345) (a geometric isomer of this compound) reacts with ethyl 3-ethyl-2,2-dimethoxycyclopropanecarboxylate in the presence of titanium(IV) chloride at low temperatures. oup.com This process occurs at the ester carbonyl carbon instead of the olefinic carbon, yielding a Claisen-type product as a single diastereomer. oup.com Such Lewis acid-mediated Claisen reactions are unusual, especially when a competitive Michael addition is possible. oup.com

Other condensation-type reactions involving this compound derivatives include the Michael addition of β-lactone enolates to dimethyl maleate rsc.org and copper-catalyzed domino reactions that proceed through conjugate addition followed by an aldol (B89426) addition and lactonization sequence. researchgate.net

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Claisen-type Condensation | Ethyl 3-ethyl-2,2-dimethoxycyclopropanecarboxylate and Dimethyl Maleate | Titanium(IV) chloride, CH₂Cl₂, -78 °C | Claisen condensation-type product | Single diastereomer | oup.com |

| Michael Addition | β-Lactone enolates and Dimethyl Maleate | Not specified | Substituted succinate (B1194679) derivative | Efficient stereocontrol of two new chiral centers | rsc.org |

| Domino Reaction (Reductive Aldol) | Dimethyl Maleate and Substituted Acetophenones | Copper hydride catalyst | Functionalized lactone | Not specified | researchgate.net |

The ester groups of this compound can be reduced to alcohols using various hydride reagents. The extent and selectivity of the reduction depend on the choice of reducing agent and the reaction conditions.

Complete reduction of both ester functionalities to yield 1,2,4-butanetriol (B146131) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com While effective, LiAlH₄ can be difficult to handle on an industrial scale. google.com Sodium borohydride (B1222165) (NaBH₄), a milder reagent, can also be used to prepare 1,2,4-butanetriol from this compound when employed in a mixed solvent system like tetrahydrofuran (B95107) and water. google.com An alternative system using a combination of lithium chloride and a borohydride in a lower alcohol also facilitates this transformation, avoiding the need for LiAlH₄. google.com

Regioselective reduction, targeting only one of the two ester groups, is also possible. The neighboring α-hydroxy group in this compound plays a key role in directing the reaction. scielo.brscielo.br A combination of borane-dimethyl sulfide (B99878) (BMS) complex with a catalytic amount of sodium borohydride has been shown to be highly efficient for the regioselective reduction of this compound, affording methyl 3,4-dihydroxybutanoate in high yield. scielo.brscielo.br

| Reducing Agent/System | Solvent/Conditions | Major Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Not specified | 1,2,4-Butanetriol | google.com |

| Sodium borohydride (NaBH₄) | Tetrahydrofuran/Water | 1,2,4-Butanetriol | google.com |

| Borane-dimethyl sulfide (BMS) / cat. NaBH₄ | Not specified | Methyl 3,4-dihydroxybutanoate | scielo.brscielo.br |

| LiCl/Borohydride/Lower Alcohol | Isopropanol | 1,2,4-Butanetriol | google.com |

Catalytic hydrogenation provides an alternative route to the reduction of this compound, leading to commercially important chemicals. The reaction pathway and product distribution are highly dependent on the catalyst and reaction parameters. For the related substrate dimethyl maleate, hydrogenation of the carbon-carbon double bond to produce dimethyl succinate occurs first, followed by hydrogenation of the ester groups. rhhz.netasianpubs.org

Copper-based catalysts are widely studied for this transformation. For instance, the continuous gas-phase hydrogenation of dimethyl maleate over Cu/SiO₂ or Cu/ZnO catalysts can yield γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (THF). mdpi.comkit.edu The synergy between copper and zinc oxide in Cu/ZnO catalysts is thought to promote the anchoring of the ester carbonyls, facilitating their reduction. figshare.comacs.org

For the direct hydrogenation of this compound itself, ruthenium-based catalysts have shown high selectivity for specific products. A Ru/SiO₂ catalyst was employed for the highly selective hydrogenation of this compound to 1,2,4-butanetriol in an aqueous solvent at low temperatures. researchgate.net

| Substrate | Catalyst | Key Products | Reference |

|---|---|---|---|

| Dimethyl Maleate | Cu-M/SiO₂ (M=Mg, Ca, etc.) | γ-Butyrolactone (GBL), 1,4-Butanediol (BDO), Tetrahydrofuran (THF) | mdpi.com |

| Dimethyl Maleate | Cu/ZnO | GBL, BDO, THF | figshare.comacs.orgacs.org |

| This compound | Ru/SiO₂ | 1,2,4-Butanetriol | researchgate.net |

| Dimethyl Maleate | Ruthenium | Dimethyl succinate | asianpubs.org |

Reduction Reactions of this compound

Stereochemical Transformations Involving Chiral this compound

When this compound is used in its optically active form (e.g., (S)-dimethyl malate derived from L-malic acid), the stereocenter at the C2 position can influence the stereochemical outcome of reactions or be preserved throughout a synthetic sequence.

In many transformations, the chiral center of this compound remains unaffected, allowing it to serve as a valuable chiral building block. Reactions that target the two ester groups often proceed with retention of configuration at the C2 hydroxyl-bearing carbon. slideshare.net

For example, the reduction of (-)-dimethyl malate with sodium borohydride is used to produce (S)-1,2,4-butanetriol on a multikilogram scale, indicating that the original stereochemistry is preserved. researchgate.net Similarly, the regioselective reduction of (S)-dimethyl malate with a borane-methyl sulfide complex and sodium borohydride produces a chiral diol ester, which can be used in subsequent stereospecific steps. The synthesis of S-(3)-hydroxytetrahydrofuran from L-dimethyl malate proceeds through the formation of chiral 1,2,4-butanetriol, demonstrating the utility of this compound as a starting material in syntheses where chirality is maintained. google.com

Stereoselective reactions are those in which one stereoisomer is formed or consumed preferentially over others. This compound and its isomers are common substrates in such transformations.

Enzymatic reactions are a powerful tool for stereoselective conversions. For instance, the hydrolysis of racemic this compound using pig liver esterase (PLE) can achieve kinetic resolution, yielding optically enriched (R)-dimethyl malate with high enantiomeric excess. rsc.org

Dimethyl maleate is frequently used as a dipolarophile or dienophile in stereoselective cycloaddition reactions. A 1,3-dipolar cycloaddition of a D-galactose-derived nitrone with dimethyl maleate was found to be perfectly diastereoselective, giving exclusive formation of a single isoxazolidine (B1194047) product. researchgate.net Similarly, the Michael addition of β-lactone enolates to dimethyl maleate proceeds with excellent stereocontrol, defining the stereochemistry of two newly created chiral centers. rsc.org Cycloadditions of certain azomethine imines to dimethyl maleate have also been shown to be highly stereoselective. arkat-usa.org

| Reaction Type | Substrate | Reagent/Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis (Kinetic Resolution) | (R,S)-Dimethyl malate | Pig Liver Esterase (PLE) | Produces optically pure (R)-Dimethyl malate (93% ee) | rsc.org |

| 1,3-Dipolar Cycloaddition | Dimethyl maleate | D-galactose-derived nitrone | "Perfectly diastereoselective" formation of one isoxazolidine | researchgate.net |

| Michael Addition | Dimethyl maleate | β-Lactone enolates | Efficient stereocontrol of two new chiral centers | rsc.org |

| Cycloaddition | Dimethyl maleate | Azomethine imines | Stereoselective formation of cycloadducts | arkat-usa.org |

Dimethyl Malate As a Chiral Building Block in Organic Synthesis

Utilization in Enantiomerically Pure Compound Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical sectors where the biological activity of a molecule is often dependent on its specific stereochemistry. Dimethyl malate (B86768), available in both (R) and (S) enantiomeric forms, serves as an excellent chiral precursor for this purpose. chemimpex.comchemimpex.com Its unique structure provides a scaffold upon which chemists can build complex molecules with precise stereochemical control. chemimpex.com

The value of dimethyl malate lies in its ability to act as a chiral synthon, a building block that introduces a specific stereocenter into a target molecule. chemicalbook.com This approach, often referred to as the "chiral pool" strategy, leverages naturally occurring chiral molecules to establish key stereocenters in the synthesis of optically active compounds. researchgate.net Both (R)-(+)-dimethyl malate and (S)-(-)-dimethyl malate are recognized for their role in facilitating complex reactions while maintaining high yields and selectivity, making them indispensable in the development of chiral drugs and agrochemicals. chemimpex.comchemimpex.com

Research has demonstrated the use of this compound in the preparation of various bioactive molecules. For instance, it has been employed in the synthesis of cytochrome P450 metabolites of arachidonic acid and cyclic sulfolanes that exhibit potential as HIV-1 protease inhibitors. chemicalbook.com Furthermore, its application extends to the synthesis of spiroacetals, where it is used in convergent routes that utilize chiral boron reagents to control stereochemistry. researchgate.net

Table 1: Properties of this compound Enantiomers

| Property | (R)-(+)-Dimethyl Malate | (S)-(-)-Dimethyl Malate |

| Synonyms | Dimethyl (R)-2-hydroxysuccinate, Dimethyl D-malate | Dimethyl (S)-2-hydroxysuccinate, Dimethyl L-malate |

| CAS Number | 70681-41-3 | 617-55-0 |

| Molecular Formula | C6H10O5 | C6H10O5 |

| Molecular Weight | 162.14 g/mol | 162.14 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Purity | ≥ 98% (GC) | ≥ 98% (GC) |

The data in this table is compiled from multiple sources. chemimpex.comchemimpex.com

Applications in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a field where this compound has found significant utility. chemimpex.comchemimpex.com It can be employed not only as a starting material but also as a component in the design of chiral catalysts and ligands, and as a key intermediate in the construction of intricate organic molecules.

Catalyst Design and Ligand Development

The development of effective chiral catalysts is central to asymmetric catalysis. While direct examples of this compound being a ligand itself are less common, its derivatives and related structures play a role. For instance, the principles of using chiral building blocks like this compound inform the design of new chiral ligands. The focus is often on creating ligands that can coordinate with a metal center to form a chiral catalyst capable of inducing high enantioselectivity in a reaction.

Research in asymmetric catalysis has led to the development of thousands of chiral ligands. dicp.ac.cn The insights gained from using chiral molecules like this compound as building blocks contribute to the rational design of these ligands. For example, understanding how the stereochemistry of this compound influences a reaction can guide the development of ligands with specific steric and electronic properties to achieve high levels of asymmetric induction.

Construction of Complex Organic Molecules

This compound is a valuable tool for the construction of complex organic molecules with defined stereochemistry. It serves as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. sigmaaldrich.com These cycloaddition reactions are crucial for synthesizing complex structures found in many natural products and pharmaceuticals. researchgate.netresearchgate.net

Studies have shown that enantiomerically pure cyclic nitrones, derived from chiral sources like L-malic acid, undergo cycloaddition reactions with dimethyl maleate (B1232345) with good diastereocontrol. researchgate.net This highlights the utility of malate derivatives in controlling the stereochemical outcome of complex bond-forming reactions. The resulting adducts can then be further transformed into a variety of complex heterocyclic molecules. researchgate.net

Furthermore, this compound has been utilized in the asymmetric synthesis of both enantiomers of dimethyl 2-acetylcitramalate with high enantiomeric excess. core.ac.uk This synthesis demonstrates the ability to use this compound as a chiral template to control the stereochemistry of subsequent reactions, leading to the formation of highly functionalized and optically pure products. core.ac.uk

Precursor in Pharmaceutical and Agrochemical Synthesis

The inherent chirality and functionality of this compound make it a valuable precursor in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com The stereochemistry of these active compounds is often critical for their biological efficacy and can influence their pharmacological or pesticidal activity. chemimpex.comchemimpex.com

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of a variety of drugs. chemimpex.comguidechem.com Its role as a chiral building block allows for the development of new medications with improved efficacy and potentially reduced side effects. chemimpex.com For example, it has been used in research aimed at developing drugs that target metabolic disorders. chemimpex.com

Similarly, in the agrochemical industry, this compound is utilized in the production of pesticides and other agricultural products. chemimpex.comlookchem.com Chiral pesticides are of increasing interest as often only one enantiomer possesses the desired activity, while the other may be inactive or even have detrimental effects. ebrary.net The use of chiral precursors like this compound allows for the targeted synthesis of the active enantiomer, leading to more efficient and environmentally friendly crop protection solutions. chemimpex.comebrary.net For example, it can be used in the formulation of biopesticides and fertilizers. chemimpex.com

Biological and Biochemical Significance of Dimethyl Malate

Role in Cellular Metabolism and Bioenergetics

Dimethyl malate (B86768) plays a crucial role as a pro-substrate, influencing key metabolic hubs once converted to its active form, malate. Its impact spans from the central energy-producing cycle to intricate shuttle systems that regulate metabolic flux.

Dimethyl malate functions as a cell-permeable precursor to malic acid, an integral intermediate of the Citric Acid Cycle (TCA cycle). ontosight.ai Upon entering a cell, this compound is hydrolyzed to yield malate, which directly participates in the TCA cycle within the mitochondrial matrix. ontosight.aiwikipedia.org The TCA cycle is a fundamental metabolic pathway responsible for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. wikipedia.orgbevital.no In the final step of the cycle, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that concurrently reduces NAD+ to NADH. portlandpress.comwikipedia.org The regeneration of oxaloacetate is critical as it condenses with acetyl-CoA to initiate the next turn of the cycle. wikipedia.org By supplying malate, this compound helps replenish this key intermediate, thereby supporting the sustained operation of the TCA cycle. ontosight.ai

Pyruvate (B1213749) cycling refers to metabolic pathways where pyruvate is converted into TCA cycle intermediates, which are then shuttled to the cytosol and converted back to pyruvate. nih.gov These cycles are vital for cellular processes, notably in glucose-stimulated insulin (B600854) secretion by pancreatic β-cells. nih.govnih.gov Scientific studies have established that this compound acts as a stimulator of pyruvate cycling. nih.govcapes.gov.br This stimulation has been shown to cause proportional increases in insulin secretion. nih.gov The underlying mechanism involves the intracellular conversion of this compound to malate, which can then be exported from the mitochondria and converted to pyruvate in the cytosol by enzymes such as cytosolic malic enzyme. nih.govphysiology.org Research using insulinoma cell lines has demonstrated a direct correlation between the rate of pyruvate cycling and glucose responsiveness, a flux that is significantly enhanced by the administration of this compound. nih.gov

Table 1: Effect of this compound on Pyruvate Cycling and Related Processes

| Cell Line | Treatment | Key Observation | Reference |

| Rat insulinoma cell lines | This compound | Stimulation of pyruvate cycling pathways. | nih.gov |

| Rat insulinoma cell lines | This compound | A proportional increase in insulin secretion was observed. | nih.gov |

| INS-1 832/13 cells (rat insulinoma) | This compound | Resulted in increased intracellular levels of malate and citrate. | nih.govnih.gov |

Anaplerosis is the process of replenishing intermediates of a metabolic cycle that have been extracted for biosynthesis. wikipedia.orgoup.com These anaplerotic reactions are essential for maintaining the integrity and functionality of the TCA cycle. wikipedia.org this compound contributes significantly to anaplerotic flux by elevating the intracellular concentration of malate. nih.govnih.gov This increase in the malate pool helps to refill the TCA cycle, ensuring its continuous operation under various metabolic conditions. wikipedia.org The balance between anaplerosis and cataplerosis (the removal of intermediates) is crucial for cellular homeostasis and allows the cell to adapt to changing demands for energy and biosynthetic precursors. oup.com The use of membrane-permeable this compound provides a valuable experimental method to study the consequences of augmenting specific TCA cycle intermediates and to better understand the regulation of anaplerotic pathways. nih.govnih.gov

The primary function of the TCA cycle is the generation of the reducing equivalents NADH and FADH₂, which are subsequently used by the oxidative phosphorylation pathway to produce large amounts of ATP. wikipedia.orgbevital.no As a precursor to malic acid, this compound directly supports this central energy production pathway. ontosight.ai The oxidation of one molecule of malate to oxaloacetate yields one molecule of NADH. wikipedia.org By bolstering the pool of TCA cycle intermediates via anaplerosis, this compound ensures the cycle's uninterrupted function, thereby promoting the sustained generation of NADH and FADH₂ necessary for cellular energy production. ontosight.aiwikipedia.org While the stimulation of pyruvate cycling by this compound is linked to energy-dependent functions, some studies note that this can occur without a significant change in the ATP/ADP ratio, suggesting a more nuanced role in metabolic signaling rather than simply increasing bulk energy supply. nih.gov

Table 2: Summary of this compound's Role in Cellular Metabolism

| Metabolic Process | Role of this compound | Key Biochemical Outcome | References |

| Citric Acid Cycle (TCA) | Acts as a precursor to malic acid. | Replenishes a key TCA cycle intermediate. | ontosight.ai |

| Pyruvate Cycling | Functions as a stimulator. | Enhances the metabolic flux between mitochondrial intermediates and cytosolic pyruvate. | nih.govcapes.gov.br |

| Anaplerosis | Contributes to anaplerotic flux. | Increases the intracellular concentration of malate. | nih.govnih.govwikipedia.org |

| Energy Production | Supports TCA cycle function. | Facilitates the generation of NADH for the electron transport chain and ATP synthesis. | ontosight.aiwikipedia.org |

Contribution to Anaplerotic Fluxes

Enzymatic Interactions and Regulation

The metabolic effects of this compound are mediated through the enzymatic machinery of the cell, primarily by providing the substrate for key enzymes like malate dehydrogenase.

Malate dehydrogenase (MDH) is the enzyme responsible for the reversible conversion of L-malate to oxaloacetate, a reaction coupled with the reduction of NAD+ to NADH. wikipedia.org Eukaryotic cells contain two primary isoforms: MDH1 in the cytosol and MDH2 in the mitochondria. portlandpress.com MDH2 is an essential component of the TCA cycle, where it catalyzes the cycle's final reaction. nih.govnih.gov this compound itself is not a direct substrate for MDH2; it functions as a pro-substrate. ontosight.ainih.gov After crossing the cell membrane, it is hydrolyzed to L-malate, which then serves as the direct substrate for mitochondrial MDH2. nih.govnih.gov The activity of MDH2 is critical for the regeneration of oxaloacetate, which is required to sustain the TCA cycle. wikipedia.org Experimental evidence confirms that treating cells with this compound increases intracellular malate concentrations, thus enhancing the substrate availability for the MDH2-catalyzed reaction. nih.gov

Interaction with Malic Enzyme (ME1)

Dimethyl L-malate functions as a substrate for malic enzymes, including the cytosolic NADP⁺-dependent malic enzyme 1 (ME1). annualreviews.org The addition of dimethyl L-malate to cells leads to an increase in cellular NADPH levels, demonstrating its role in modulating the cell's redox state through ME1 activity. annualreviews.org Studies have shown that the enzymatic activity of ME1 is crucial for this process, as mutant versions of the enzyme fail to increase NADPH levels. annualreviews.org The use of this compound in research on insulinoma cells has shown that it can lead to increased levels of both malate and citrate, indicating that it effectively enters the cell and influences metabolic pathways connected to ME1. nih.gov While specific kinetic constants for this compound with ME1 are not extensively detailed, the Kₘ value for the natural substrate, L-malate, with ME1 from rat insulinoma cells has been determined to be 240 μM. nih.gov

Role as an Inhibitor in Metabolic Enzymes (e.g., 6-Phosphogluconate Dehydrogenase (6PGD))

This compound plays a significant role as an indirect inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net Once inside the cell, this compound is hydrolyzed to malate, which acts as a natural inhibitor of 6PGD. researchgate.net Mechanistically, malate binds to 6PGD and inhibits its enzymatic activity. This inhibition curtails the production of NADPH and ribose-5-phosphate, which are vital for nucleotide synthesis and maintaining redox balance, thereby blocking DNA synthesis. researchgate.net The hyperactivation of 6PGD has been linked to direct structural interactions with malic enzyme 1 (ME1), suggesting a complex regulatory network. researchgate.net The inhibitory effect of this compound on 6PGD is a key component of its therapeutic potential in cancer. researchgate.net

Enzyme Kinetics and Mechanistic Studies of Malate-Transforming Enzymes

The study of malate-transforming enzymes is crucial for understanding central metabolism. These enzymes, such as malate dehydrogenase (MDH) and malic enzyme (ME), are subject to complex regulation and exhibit specific kinetic properties. MDH, which interconverts malate and oxaloacetate, typically follows an ordered Bi-Bi kinetic mechanism where the NAD⁺/NADH cofactor binds before the substrate. acs.org

While this compound is used as a cell-permeable substrate to study these pathways, detailed kinetic parameters for its direct interaction are not as widely reported as for the natural substrate, L-malate. For comparison, kinetic studies of various malate dehydrogenase isozymes show that Kₘ values for L-malate are consistent with its physiological concentrations in the cell. annualreviews.orgplos.org For example, supernatant malate dehydrogenase exhibits a Kₘ for L-malate of 0.036 mM under non-activated conditions. acs.org Similarly, the Kₘ of cytosolic malic enzyme (ME1) for L-malate is reported to be 240 μM. nih.gov

Studies on analogs of malate, such as dimethyl fumarate (B1241708) (the trans-isomer of dimethyl maleate), show they can act as allosteric inhibitors of mitochondrial NAD(P)⁺-dependent malic enzyme (ME2), whereas dimethyl maleate (B1232345) shows minimal inhibition. whiterose.ac.uk This highlights the structural specificity of enzyme-inhibitor interactions within this class of enzymes.

Biomedical and Pharmacological Research

The unique biochemical properties of this compound have led to its investigation in various disease models, particularly in the field of oncology.

Therapeutic Potential in Disease Models

Research has highlighted the potential of this compound as a therapeutic agent, primarily due to its ability to modulate key metabolic enzymes involved in cancer progression. researchgate.net

In the context of cancer, this compound has demonstrated significant promise for its ability to inhibit tumor growth and enhance the effectiveness of conventional chemotherapy drugs. researchgate.net This is particularly evident in studies related to lung and pancreatic cancer.

Research has shown that this compound can improve the sensitivity of lung cancer cells to the chemotherapeutic agent cisplatin (B142131). researchgate.net This effect is attributed to its intracellular conversion to malate, which then inhibits the enzyme 6-phosphogluconate dehydrogenase (6PGD). researchgate.net The inhibition of 6PGD is critical because cisplatin-resistant cancer cells often upregulate this enzyme to meet their metabolic demands and counteract drug-induced stress. By blocking this pathway, this compound helps to reverse cisplatin resistance. researchgate.net

Furthermore, in non-small cell lung cancer and pancreatic cancer models, the administration of cell-permeable this compound has been shown to mimic the effects of silencing malic enzyme 2 (ME2), leading to inhibited cell proliferation and increased sensitivity to cisplatin. Both the knockdown of ME2 and treatment with this compound have been found to reduce tumor growth in vivo, suggesting that targeting this metabolic axis is a viable therapeutic strategy. researchgate.net

Reported Effects of this compound in Cancer Models

| Cancer Model | Effect of this compound | Mechanism | Source |

|---|---|---|---|

| Lung Cancer | Improves sensitivity to cisplatin | Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD) by its metabolite, malate. | researchgate.net |

| Pancreatic Cancer | Inhibits cell proliferation, increases cisplatin sensitivity, reduces tumor growth in vivo | Mimics the effects of malic enzyme 2 (ME2) knockdown. | |

| General | Inhibits tumor growth in vivo | Acts as a substrate analog of malic enzyme. | researchgate.net |

Modulation of Cellular Processes (e.g., DNA Synthesis, NADPH Levels, ROS)

This compound has been shown to be an effective modulator of fundamental cellular processes by delivering malate into cells, which then acts on key metabolic enzymes and pathways. Its influence on the pentose phosphate pathway (PPP), cellular redox state, and DNA synthesis has been demonstrated in targeted research.

A significant finding is the role of malate, the active metabolite of this compound, as a natural inhibitor of 6-phosphogluconate dehydrogenase (6PGD). 6PGD is a critical enzyme in the pentose phosphate pathway responsible for generating a substantial portion of the cell's NADPH. By inhibiting 6PGD activity, malate effectively reduces the intracellular levels of NADPH. Since NADPH is essential for the synthesis of nucleotides, this reduction leads to a blockage of DNA synthesis. In-vivo experiments using this compound have confirmed its ability to inhibit growth in certain cell models by this mechanism.

The compound's influence extends to the broader cellular redox balance. Malate is a key component of the malate-aspartate shuttle, a crucial system for transferring the reducing equivalents of NADH from the cytosol into the mitochondria for energy production. researchgate.net The activity of malate dehydrogenase enzymes (MDH1 in the cytosol and MDH2 in the mitochondria) is central to maintaining the cellular NAD+/NADH balance, which is vital for sustaining metabolic pathways like glycolysis. researchgate.netatsjournals.org The use of exogenous, cell-permeable this compound in research can thus perturb or study these delicate redox systems. researchgate.net This balance is also intrinsically linked to the management of reactive oxygen species (ROS), as imbalances in NAD+/NADH can contribute to oxidative stress.

The table below summarizes key research findings on the cellular effects of this compound administration.

| Cellular Process | Effect of this compound Administration | Underlying Mechanism | Research Context |

| NADPH Levels | Decrease | The metabolite malate inhibits 6-phosphogluconate dehydrogenase (6PGD), a key NADPH-producing enzyme in the pentose phosphate pathway. | Investigation of metabolic reprogramming. |

| DNA Synthesis | Blockage / Inhibition | Reduced NADPH levels resulting from 6PGD inhibition hinder the synthesis of deoxyribonucleotides, which are the building blocks of DNA. | Studies on cell cycle progression and growth inhibition. |

| Redox Balance | Modulation | As a source of intracellular malate, it influences the malate-aspartate shuttle and malate dehydrogenase activity, affecting the NAD+/NADH ratio. researchgate.netatsjournals.org | Research into cellular metabolism and redox homeostasis. |

| Reactive Oxygen Species (ROS) | Indirect Modulation | By altering the NAD+/NADH and NADP+/NADPH redox states, it can influence the cellular capacity to buffer and respond to oxidative stress. | Studies on metabolic stress and cell survival. |

Exercise Physiology and Fatigue Reduction Studies

Direct research investigating the effects of this compound on exercise physiology and fatigue is not prominent in the scientific literature. However, studies on other forms of malate, particularly citrulline malate, provide insights into the potential ergogenic mechanisms of the malate moiety itself.

Studies involving citrulline malate have explored several potential mechanisms for fatigue reduction:

Enhanced Energy Production: The malate component is thought to augment aerobic metabolism and ATP turnover. researchgate.netmdpi.com

Metabolic Byproduct Clearance: It has been suggested that malate may help facilitate the clearance of metabolic byproducts like lactate (B86563) and ammonia (B1221849) that accumulate during intense exercise and contribute to fatigue. humankinetics.comtamuk.edu

While these studies on citrulline malate suggest a plausible biochemical basis for malate's role in reducing fatigue, the effects are not always consistent across studies, and the precise mechanisms remain under investigation. researchgate.nethumankinetics.com It is crucial to note that these findings are from studies using citrulline malate and cannot be directly extrapolated to this compound. Based on available research, there is a lack of direct evidence to support the use of this compound as an ergogenic aid for fatigue reduction.

Applications in Polymer Chemistry and Materials Science

Precursor for Biodegradable Polymers

Dimethyl malate (B86768) serves as a key building block for a new class of biodegradable polyesters. acs.orgresearchgate.net Its incorporation into polymer chains, particularly into well-known aliphatic polyesters like poly(butylene succinate) (PBS), enhances their functionality and can modify their degradation characteristics.

One notable example is the synthesis of poly(butylene succinate-co-butylene malate) (P(BS-co-BM)). acs.orgresearchgate.net This copolyester contains pendant hydroxyl groups from the malate units, which can increase the polymer's hydrophilicity and provide reactive sites for further chemical modification. acs.orgsavvysciencepublisher.com The starting material for this process is often the optically active (S)-dimethyl malate, which results in a copolyester with chiral centers. acs.org

Furthermore, dimethyl L-malate is utilized in enzyme-catalyzed processes to produce oligoesters. researchgate.netresearchgate.net These oligomers, which contain repeating malate units, can then be used to synthesize more complex polymeric structures, such as biodegradable polyurethanes. researchgate.netresearchgate.net The use of the L-enantiomer specifically has been shown to be crucial for achieving high molecular weight polymers in enzymatic systems. beilstein-journals.org

Development of Sustainable Materials

The drive towards a circular economy and sustainable manufacturing has highlighted the importance of bio-based monomers. Dimethyl malate can be derived from malic acid, a compound that is naturally occurring and can be produced through the fermentation of biomass. researchgate.netacs.org This positions this compound as a valuable, renewable feedstock for the chemical industry, offering a greener alternative to petroleum-derived monomers. acs.orgmdpi.com

The synthesis of polymers from this compound aligns with the principles of green chemistry, particularly when coupled with environmentally benign catalytic processes. beilstein-journals.org For instance, the use of lipases for polymerization occurs under mild reaction conditions and avoids the need for heavy metal catalysts. beilstein-journals.orgrsc.org The resulting malate-containing polymers are designed to be biodegradable, addressing the global challenge of plastic pollution by creating materials that can break down in biological environments. acs.orgresearchgate.net The development of these sustainable materials is crucial for applications in packaging, agriculture, and biomedicine, where end-of-life biodegradability is a significant advantage. mdpi.comnih.gov

Polymerization Mechanisms and Characterization of this compound-Derived Polymers

The synthesis of polymers from this compound primarily proceeds through condensation polymerization, which can be achieved via chemical or enzymatic routes. The resulting polymers are characterized to understand their structure and properties, which are highly dependent on the malate content and the synthetic method used.

Polymerization Mechanisms:

Chemical Condensation Copolymerization: This method is used to produce copolyesters like P(BS-co-BM). The synthesis is a multi-step process:

First, the hydroxyl group of (S)-dimethyl malate is protected, for example, with a benzyl (B1604629) group, to prevent side reactions. acs.org

The protected this compound is then copolymerized with dimethyl succinate (B1194679) and a diol, such as 1,4-butanediol (B3395766), through a condensation reaction. This reaction is typically carried out at high temperatures (200-220 °C) using a catalyst like titanium tetraisopropoxide. acs.org

Finally, the protecting group is removed via hydrogenation to yield the final copolyester with pendant hydroxyl groups. acs.org

Enzyme-Catalyzed Polycondensation: This approach utilizes lipases, such as Novozym 435 (lipase B from Candida antarctica), as catalysts. researchgate.netbeilstein-journals.org The enzyme demonstrates high selectivity, preferentially catalyzing the polymerization of the (L)-enantiomer of this compound with diols like 1,6-hexanediol. researchgate.netbeilstein-journals.org This reaction produces oligo[(diol-L-malate)-co-(diol-succinate)]. researchgate.net These resulting oligomers, which are telechelic (end-functionalized), can be further reacted with diisocyanates (e.g., hexamethylene diisocyanate) to form functional polyurethanes. researchgate.netresearchgate.net

Table 1: Synthesis Methods for this compound-Derived Polymers

| Polymer Type | Monomers | Polymerization Method | Catalyst | Key Features |

|---|---|---|---|---|

| Poly(butylene succinate-co-butylene malate) | (S)-Dimethyl malate (benzyl protected), Dimethyl succinate, 1,4-Butanediol | Chemical Condensation | Titanium tetraisopropoxide | Multi-step process; yields optically active polyester (B1180765) with pendant -OH groups. acs.org |

| Malate-containing Polyurethane | Dimethyl L-malate, Dimethyl succinate, 1,6-Hexanediol, Hexamethylene diisocyanate | Enzyme-Catalyzed Polycondensation (followed by reaction with diisocyanate) | Lipase (B570770) (e.g., Novozym 435) | Environmentally benign process; selective for L-enantiomer; produces functional polyurethanes. researchgate.netresearchgate.net |

Characterization of this compound-Derived Polymers:

The polymers synthesized from this compound are analyzed using various techniques to determine their chemical structure, molecular weight, and physical properties.

Structural Characterization: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the polymers, for instance, by identifying the resonance signals corresponding to the protons in the malate and comonomer units. acs.org

Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution (dispersity) of the synthesized polymers. acs.org

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions. For malate-containing polyurethanes, it has been shown that the glass transition temperature (Tg) increases as the content of L-malate units increases. researchgate.net Conversely, the melting temperature (Tm) and crystallinity tend to decrease with higher malate content; melting was only observed in polyurethanes with less than 20% L-malate. researchgate.net

Table 2: Research Findings on the Characterization of a Malate-Containing Polyurethane

| Property | Observation | Impact of Malate Content | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Measured by DSC. | Increases with increasing content of L-malate units. | researchgate.net |

| Melting Point (Tm) | Measured by DSC. | Melting is observed only in polyurethanes containing less than 20% L-malate. | researchgate.net |

| Enzymatic Degradation | The polyurethanes can be degraded by lipase. | The degradation products exclusively contained cyclic oligomers, suggesting potential for chemical recycling. | researchgate.net |

Advanced Research Techniques and Methodologies

Analytical Methodologies for Dimethyl Malate (B86768) Detection and Quantification

The accurate detection and quantification of dimethyl malate in various matrices are crucial for quality control, reaction monitoring, and research purposes. A suite of analytical techniques, primarily centered around chromatography and spectroscopy, are employed for this purpose.

Chromatographic Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are the cornerstone for the separation and analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components are then detected and identified by mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments. researchgate.net Methods for analyzing dimethyl fumarate (B1241708), a related compound, often involve GC-MS and can be adapted for this compound. researchgate.netresearchgate.net For instance, analysis of consumer products for dimethyl fumarate has been successfully performed using GC-MS. researchgate.netjst.go.jp The product of synthesis reactions can be identified by gas chromatography-mass spectrometry. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. researchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. researchgate.netsielc.com For this compound, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a modifier like phosphoric or formic acid. sielc.com Several HPLC methods have been developed for the analysis of related compounds like dimethyl fumarate in various products. researchgate.netresearchgate.netjetir.org These methods can often be adapted for this compound, providing a robust platform for its quantification. researchgate.net An undergraduate experiment even uses HPLC to analyze the isomerization of dimethyl maleate (B1232345) to dimethyl fumarate. scribd.com

| Technique | Principle | Typical Mobile Phase | Typical Stationary Phase | Detector | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| GC-MS | Separation of volatile compounds based on boiling point and polarity. | Inert gas (e.g., Helium, Nitrogen) | Various, e.g., Polysiloxane-based | Mass Spectrometer | High sensitivity and specificity, provides structural information. | Requires volatile and thermally stable analytes; may require derivatization. |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Acetonitrile/water mixtures, often with acid modifiers. sielc.com | C18 reverse-phase columns are common. researchgate.netsielc.com | UV, Diode Array Detector (DAD), Mass Spectrometer (MS) google.com | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. researchgate.net | Lower resolution than GC for some compounds; can be more complex to operate. |

Derivatization Strategies for Enhanced Analysis

For certain analytical applications, especially when dealing with low concentrations or challenging matrices, derivatization of this compound can significantly enhance its detectability and chromatographic behavior. diva-portal.orgresearchgate.net Derivatization involves chemically modifying the analyte to a form that is more amenable to the chosen analytical technique. diva-portal.org

For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds. While this compound itself is reasonably volatile, derivatization of its parent compound, malic acid, is common. This often involves esterification to form methyl esters, such as this compound.

In the context of LC-MS, derivatization can be used to improve ionization efficiency and chromatographic retention. researchgate.net For carboxylic acids like malate, derivatization can be employed to introduce a readily ionizable group, thereby enhancing sensitivity in mass spectrometric detection. nih.gov For instance, a two-step derivatization can be used to tag carboxylate groups, which prevents the formation of sodium adducts and improves signal response. nih.gov Strategies involving reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been used for the derivatization of related carboxylic acids to improve their analysis by LC-MS. diva-portal.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. mdpi.com This allows for the unambiguous confirmation of the compound's structure. For instance, in a study of a gel containing diallyl maleate, NMR was used to identify the chemical shifts corresponding to different proton environments. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. uc.pt For this compound, characteristic absorption bands for the ester carbonyl (C=O) and C-O stretching vibrations would be expected. The IR spectrum of the related dimethyl fumarate has been studied in detail, providing a reference for the expected spectral features of this compound. uc.pt

Computational and Molecular Modeling Studies of this compound

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods complement experimental studies by providing insights that are often difficult or impossible to obtain through experimentation alone.

Quantum Mechanical (QM) and Hybrid QM/MM Simulations

Quantum mechanical (QM) methods are used to study the electronic structure and properties of molecules with high accuracy. scispace.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme) with the computational efficiency of molecular mechanics for the surrounding environment. researchgate.netresearchgate.net

QM/MM simulations have been instrumental in studying enzyme-catalyzed reactions involving malate derivatives. nih.govacs.org For example, these methods have been applied to understand the catalytic mechanism of 2,3-dimethylmalate lyase, an enzyme from the isocitrate lyase superfamily. researchgate.netnih.gov Such studies can elucidate reaction pathways and determine the roles of key amino acid residues in the catalytic process. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost. acs.orgacs.org DFT calculations can be used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energetics. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound and related compounds, MD simulations provide detailed insights into dynamic processes at the molecular level.

Hybrid quantum mechanical/molecular mechanical (QM/MM) methods, which often incorporate MD simulations to generate starting structures, are at the forefront of studying enzymatic reactions. researchgate.net For example, the reaction rates of substrates for 2,3-dimethyl malate lyase, an enzyme from Aspergillus niger, have been investigated using QM/MM methods. researchgate.net MD simulations are used to equilibrate the enzyme-substrate system, providing a realistic starting point for the more computationally intensive QM/MM calculations that explore the reaction mechanism and energetics. researchgate.net

Table 1: Application of Molecular Dynamics (MD) Simulations in Maleate Studies

| Studied System | Simulation Method | Key Findings/Application | Reference |

|---|---|---|---|

| Poly(vinyl acetate-alt-maleate) Copolymers | Molecular Dynamics (MD) | Calculated cohesive energy density, solubility parameters, and radial distribution functions to evaluate CO2-philicity. Showed that reduced polymer-polymer interaction enhances CO2-philicity. | nih.gov |

| 2,3-dimethyl malate lyase | Quantum Mechanics/Molecular Mechanics (QM/MM) with MD | MD simulations were used to generate a starting structure for QM/MM investigation of reaction rates and mechanisms. | researchgate.net |

Elucidation of Reaction Mechanisms

Theoretical and experimental studies have been crucial in elucidating the complex reaction mechanisms involving this compound. As a dienophile, this compound participates in various cycloaddition and isomerization reactions, the mechanisms of which have been a subject of detailed investigation.

One area of focus has been the cycloaddition of nitrone ylides with electron-deficient alkenes like this compound. csic.esresearchgate.net Density Functional Theory (DFT) calculations have been used to explore whether these reactions proceed through a concerted or a stepwise mechanism. Studies indicate that the reaction is often stepwise, involving an initial Michael attack followed by an intramolecular Mannich-type reaction. csic.es The stereospecificity of the reaction with dimethyl maleate is attributed to factors such as a less hindered coordination around the lithium atom used in the reaction setup. researchgate.net

The isomerization of dimethyl maleate (the cis isomer) to dimethyl fumarate (the trans isomer) is another well-studied reaction. chegg.com For this isomerization to happen, the π bond of the carbon-carbon double bond must be broken to allow for rotation. chegg.com Various potential mechanisms are typically proposed and then tested experimentally to disprove them, as definitively proving a single mechanism is challenging. chegg.com

Furthermore, the Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile, has been examined with dimethyl maleate. Research has investigated these reactions with cyclopentadiene, exploring the effects of catalysts like activated alumina (B75360) and Lewis acids such as lithium perchlorate (B79767) (LiClO₄) in diethyl ether. tennessee.edu These studies use theoretical calculations (e.g., MNDO) and spectroscopic methods to understand how the Lewis acidity of the catalyst is moderated by the solvent and affects the reaction's diastereoselectivity. tennessee.edu

Table 2: Studies on the Reaction Mechanisms of this compound

| Reaction Type | Reactants | Method of Study | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Cycloaddition | Nitrone ylides, Dimethyl maleate | DFT Calculations (M06-2X, B3LYP) | The reaction follows a stepwise mechanism (Michael addition then Mannich-type reaction). Stereospecificity is influenced by lithium coordination. | csic.esresearchgate.net |

| Isomerization | Dimethyl maleate | Experimental Disproval of Proposed Mechanisms | Involves breaking the C=C π bond to allow rotation to the more stable trans isomer (dimethyl fumarate). | chegg.com |

| Diels-Alder Cycloaddition | Cyclopentadiene, Dimethyl maleate | Theoretical (MNDO) and Spectroscopic (¹H NMR) Investigation | Diastereoselectivity is influenced by the Lewis acidity of the catalyst (e.g., Li⁺), which is moderated by complexation with the solvent. | tennessee.edu |

Enzyme-Substrate Binding and Catalysis Modeling

Computational modeling is an indispensable tool for understanding how enzymes bind to substrates like this compound and catalyze their transformation. These models provide insights that are often inaccessible through experimental methods alone. nih.gov

The synthesis of (R)- and (S)-dimethyl malate catalyzed by lipases has been studied using molecular modeling. researchgate.net A combination of Monte Carlo-based docking procedures and classical force field calculations helps identify productive binding modes of the substrates within the enzyme's catalytic cavity. researchgate.net The analysis of these enzyme-substrate complexes considers factors like protein distortion and the stability of hydrogen bonds with the oxyanion hole residues to rationalize the enzyme's enantioselectivity. researchgate.net

Hybrid QM/MM simulations are particularly powerful for modeling enzyme catalysis. researchgate.net In the study of 2,3-dimethyl malate lyase, QM/MM methods are used to investigate the reaction mechanism by treating the active site (containing key residues and the substrate) with high-accuracy quantum mechanics, while the rest of the protein and solvent are handled by more efficient molecular mechanics. researchgate.net This approach allows for the detailed exploration of chemical steps, the roles of active site residues, and the energetics of the catalytic cycle. researchgate.net

The general principles of enzyme-substrate binding, such as the "lock and key" and "induced fit" models, form the conceptual basis for this research. nih.govgdctekkali.ac.in Modeling aims to simulate how the binding energy between the enzyme and substrate is used to lower the activation energy of the reaction by stabilizing the transition state. gdctekkali.ac.inuam.es For instance, in studies of malate racemase, structural models of the active site with bound D/L-malate help identify the critical residues involved in substrate binding and catalysis, providing a structural basis for the enzyme's function. researchgate.net

Table 3: Modeling of Enzyme-Substrate Interactions with Malate Derivatives

| Enzyme | Substrate(s) | Modeling Technique | Key Findings | Reference |

|---|---|---|---|---|

| Lipase (B570770) (LipTioCCR11) | D-malic acid, L-malic acid, Methanol (B129727) | Monte Carlo Docking, Classical Force Fields | Identified productive binding modes for the synthesis of (R)- and (S)-dimethyl malate and rationalized the enzyme's enantioselectivity. | researchgate.net |

| 2,3-dimethyl malate lyase | 2,3-dimethyl malate | QM/MM Simulations | Investigated reaction rates and the roles of active site residues in the catalytic mechanism. | researchgate.net |

Future Directions and Emerging Research Areas

Integration of Dimethyl Malate (B86768) in Green Chemistry Principles

A significant area of future research lies in fully integrating dimethyl malate into the principles of green chemistry, which prioritize the design of chemical products and processes that are inherently safer and more environmentally friendly. thinkmagazine.mt Research is shifting away from traditional homogeneous catalysts for the esterification of malic acid, which can be difficult to recycle and may lead to undesirable side reactions. mdpi.com

One promising direction is the use of solid, recyclable catalysts. For instance, studies have explored Zr(SO₄)₂/silica and Zr(SO₄)₂/activated carbon catalysts for the synthesis of this compound from malic acid and methanol (B129727). mdpi.com These solid catalysts can be easily separated from the reaction mixture by simple filtration and reused with minimal loss of activity. This approach has demonstrated a high selectivity of 99% for this compound, surpassing conventional catalysts like H₂SO₄ (75% selectivity). mdpi.com

Further research into reactions where this compound acts as a reactant is also aligning with green chemistry goals. Studies on the related compound dimethyl maleate (B1232345) have shown that it can participate in reactions like the aza-Michael addition with various amines efficiently, without the need for any catalyst or solvent, at room temperature. thinkmagazine.mtum.edu.mtum.edu.mt This highlights the potential for developing catalyst-free and solvent-free reaction conditions for this compound as well, minimizing waste and environmental impact. thinkmagazine.mtum.edu.mt The inherent reactivity of such compounds under mild conditions makes them ideal candidates for creating new, green chemical processes. thinkmagazine.mtum.edu.mt

| Catalyst System | Substrates | Selectivity for this compound | Key Green Advantage | Reference |

| Zr(SO₄)₂/silica | Malic acid, Methanol | 99% | Catalyst is solid, easily separable, and recyclable. | mdpi.com |

| Zr(SO₄)₂/activated carbon | Malic acid, Methanol | 99% | Catalyst is solid, easily separable, and recyclable. | mdpi.com |

| Sulfuric Acid (H₂SO₄) | Malic acid, Methanol | 75% | (Conventional method for comparison) | mdpi.com |

| Unsupported Zr(SO₄)₂∙4H₂O | Malic acid, Methanol | 80% | (Conventional method for comparison) | mdpi.com |

Novel Biocatalytic Applications for this compound Synthesis and Transformation

Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, represents a burgeoning field for the synthesis and modification of this compound. This approach offers high selectivity and operates under mild, environmentally benign conditions. tandfonline.com

Enzymes, particularly lipases, are being extensively studied for the polymerization of this compound. Research has demonstrated that immobilized Candida antarctica lipase (B570770) B (CAL-B, often known as Novozyme 435) can effectively catalyze the condensation copolymerization of this compound with diols like polyethylene (B3416737) glycol (PEG) under solvent-free conditions. tandfonline.comtandfonline.com This enzymatic process yields unsaturated polyesters. tandfonline.com Studies have shown that only the (L)-enantiomer of this compound leads to the formation of long-chain polymers, highlighting the high stereoselectivity of the enzymatic approach. beilstein-journals.org

The enantioselective synthesis of this compound itself is another key research area. Microorganisms such as Candida utilis and Aspergillus niger have shown the ability to preferentially reduce precursor compounds to form (R)-Dimethyl malate. rsc.org Furthermore, enzymes like pig liver esterase (PLE) have been used for the kinetic resolution of racemic this compound through enantioselective hydrolysis, achieving high enantiomeric excess (ee) of the (R)-enantiomer. rsc.org These biocatalytic methods are crucial for producing enantiomerically pure compounds required in the pharmaceutical industry. chemimpex.com

| Biocatalyst | Reaction Type | Substrates/Product | Key Findings | Reference |

| Candida antarctica lipase B (Novozyme 435) | Condensation Copolymerization | Dimethyl maleate, Polyethylene glycol | Successful synthesis of unsaturated polyesters under solvent-less conditions. | tandfonline.comtandfonline.com |

| Candida antarctica lipase B (CAL-B) | Polymerization | (L)-Dimethyl malate, 1,6-Hexanediol | Only the (L)-enantiomer afforded polymers, demonstrating high enzyme selectivity. | beilstein-journals.org |

| Pig Liver Esterase (PLE) | Enantioselective Hydrolysis | (R,S)-Dimethyl malate | Produced (R)-Dimethyl malate with 93% enantiomeric excess (ee). | rsc.org |

| Candida utilis, Aspergillus niger | Enantioselective Reduction | Diethyl oxalacetate (B90230) precursor | Preferentially produced the (R)-enantiomer of the corresponding malate ester. | rsc.org |

Expansion of Biomedical Applications and Mechanistic Insights

Emerging research is uncovering the potential of this compound in various biomedical contexts, moving beyond its role as a simple synthetic intermediate. chemimpex.comontosight.ai Studies suggest it may have biological activities relevant to cellular metabolism, energy production, and the treatment of diseases. ontosight.ai

One area of investigation is its potential role in enhancing physical performance and reducing fatigue. ontosight.ai This is linked to its function as a precursor to malic acid, a key component of the citric acid cycle (Krebs cycle), which is central to cellular energy generation. ontosight.ai Researchers are also exploring its potential therapeutic applications for conditions like cancer and neurodegenerative disorders, possibly stemming from antioxidant and anti-inflammatory properties. ontosight.ai The mechanism of action is thought to be related to its ability to act as an alkylating agent and deplete cellular levels of glutathione (B108866), which can induce oxidative stress and selective cell death in cancer cells. ontosight.ai

While much of the clinical research has focused on the related compound dimethyl fumarate (B1241708) (DMF), used in the treatment of multiple sclerosis, the metabolic pathways are relevant. nih.govtandfonline.com DMF is metabolized via hydrolysis and the Krebs cycle into endogenous compounds like citric acid, water, and carbon dioxide. nih.gov Understanding these well-conserved metabolic pathways is crucial for predicting the behavior of this compound in the body and minimizing risks of drug-drug interactions. nih.govtandfonline.com Future research will likely focus on elucidating the specific mechanisms of action of this compound and its metabolites to validate its therapeutic potential. ontosight.ai

Advanced Materials Design Utilizing this compound

This compound is being increasingly recognized as a valuable building block for the design of advanced and sustainable materials, particularly polymers. chemimpex.comsolubilityofthings.com Its functional groups allow it to be incorporated into polymer chains to create materials with tailored properties. solubilityofthings.com

A key application is in the synthesis of biodegradable and biocompatible polyesters. chemimpex.com Through enzyme-catalyzed polycondensation reactions with various diols, this compound can form the basis of new eco-friendly plastics. beilstein-journals.orgchemimpex.com This aligns with the growing demand for sustainable materials to replace petroleum-based plastics. solubilityofthings.com